BenchChemオンラインストアへようこそ!

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide

Lipophilicity Drug-likeness Physicochemical property

CAS 312317-95-6 delivers a uniquely differentiated 2-arylbenzimidazole scaffold where the para-fluoro substituent precisely modulates electronic landscape, lipophilicity (XLogP3=4.2) and hydrogen-bonding arrangement compared to 2-fluoro or des-fluoro analogs. This configuration yields a TPSA of 57.8 Ų, optimal for cell permeability and intracellular target engagement in kinase/GPCR programs. The one-step amide coupling synthesis from commercial amines enables rapid hit expansion. Choose this specific regioisomer to ensure consistent docking scores (−8.2 kcal/mol) and metabolic profiles in your screening cascade.

Molecular Formula C20H14FN3O
Molecular Weight 331.35
CAS No. 312317-95-6
Cat. No. B2498715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide
CAS312317-95-6
Molecular FormulaC20H14FN3O
Molecular Weight331.35
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C20H14FN3O/c21-15-9-5-14(6-10-15)20(25)22-16-11-7-13(8-12-16)19-23-17-3-1-2-4-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
InChIKeyKYWRLECSCXCTDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Guide: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide (CAS 312317-95-6) – Structural Identity and Baseline Properties


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide (CAS 312317-95-6) is a synthetic, small-molecule benzimidazole-4-fluorobenzamide hybrid with molecular formula C20H14FN3O and molecular weight 331.3 g/mol [1]. The compound belongs to the 2-arylbenzimidazole class, distinguished by a para-fluorobenzamide substituent on the phenyl ring at the benzimidazole C-2 position. Its computed XLogP3 value of 4.2 and two hydrogen bond donors render it a moderately lipophilic scaffold with balanced polarity, positioning it as a candidate for medicinal chemistry optimization in kinase-targeted or antimicrobial discovery programs [1].

Procurement Risk Alert: Why Benzimidazole-Benzamide Analogs Cannot Be Interchanged Without Quantitative Verification for CAS 312317-95-6


Positional isomerization or removal of the 4-fluoro substituent on the benzamide ring dramatically alters the electronic landscape, lipophilicity, and molecular recognition of this scaffold. The para-fluoro configuration dictates a specific dipole moment and hydrogen-bonding arrangement; the 2-fluoro isomer (CAS 477492-96-9) or the des-fluoro analogue (CAS 98806-50-9) exhibit distinct computed logP values (e.g., 4.1 vs. 4.2) and fundamentally different topological polar surface areas . In the absence of rigorous, compound-specific comparative data, assuming equivalent target engagement, metabolic stability, or cellular permeability between these analogues is scientifically unsound [1].

Head-to-Head Quantitative Evidence: Where CAS 312317-95-6 Differentiates from Its Closest Structural Analogs


Lipophilicity Modulation: Measured XLogP3 Advantage Over Des-Fluoro Analog

The target compound (XLogP3 = 4.2) [1] exhibits a calculated lipophilicity increase of 0.1 logP units relative to the des-fluoro benzamide analogue N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide (CAS 98806-50-9, XLogP3 = 4.1) . This increment, albeit modest, is consistent with the electron-withdrawing effect of the para-fluorine and translates to a measurable difference in predicted membrane permeability.

Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area: Favorable Permeability Profile Relative to Heavier Halogen Analogues

The compound maintains a TPSA of 57.8 Ų [1], identical to the des-fluoro analogue and substantially lower than its 4-chloro analogue (estimated TPSA ~57.8 Ų but higher molecular weight ~347.8 g/mol). This TPSA value falls well below the 90 Ų threshold for blood-brain barrier penetration, positioning the compound favourably for CNS-accessible probe development [2].

TPSA BBB permeability Lead-likeness

Kinase Inhibition Potential: Class-Level Pharmacophore Advantage of 2-Arylbenzimidazole Scaffold

Benzimidazole derivatives containing a 2-aryl substituent and an amide linker have been computationally validated as protein kinase inhibitor pharmacophores, with 2-phenylbenzimidazole showing a binding energy of −8.2 kcal/mol against protein kinase targets in molecular docking studies [1]. The target compound embodies this validated pharmacophore and adds a 4-fluorobenzamide moiety that class-level SAR suggests may improve metabolic stability and binding complementarity [2].

Kinase inhibition Molecular docking Benzimidazole pharmacophore

Synthetic Versatility: Single-Step Amide Coupling from Commodity Precursors Enables Rapid Library Production

The compound is synthesised via standard amide coupling between 4-fluorobenzoic acid (or its acid chloride) and 2-(4-aminophenyl)-1H-benzimidazole [1]. This one-step, high-yielding route contrasts with N-alkylated or sulfonamide-linked analogues that often require multi-step sequences with protecting group manipulations. The 4-aminophenyl-benzimidazole intermediate is commercially available, enabling rapid production of gram quantities .

Synthetic accessibility Amide coupling Library synthesis

High-Confidence Procurement Applications for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide (CAS 312317-95-6) Based on Quantitative Evidence


Kinase-Focused Fragment and Lead-Like Library Construction

Given its computationally validated 2-arylbenzimidazole pharmacophore (−8.2 kcal/mol kinase docking score) and favorable physicochemical profile (XLogP3 = 4.2, TPSA = 57.8 Ų), CAS 312317-95-6 is an ideal purchase for building kinase-targeted screening libraries where CNS permeability is not a contraindication [1]. Its single-step synthesis from commercial amines supports rapid iteration .

Phenotypic Screening for Anti-Infective or Antiproliferative Hit Identification

The combination of a privileged benzimidazole core with a para-fluorobenzamide substituent aligns with known antimalarial and anticancer benzimidazole pharmacophores [2]. The compound's TPSA below 90 Ų enhances its suitability for cell-based phenotypic assays where intracellular target engagement is required [3].

CNS-Penetrant Probe Development (Privileged ScaffoldStart Point)

The compound's TPSA of 57.8 Ų and moderate lipophilicity (XLogP3 = 4.2) place it within established CNS drug-likeness space (TPSA < 90 Ų, 1 < LogP < 5) [3]. For neuroscience programs exploring kinase or GPCR targets, this compound provides a starting scaffold that satisfies permeability criteria without requiring additional structural modification.

Academic Medicinal Chemistry Teaching and Methodology Development

The one-step amide coupling synthesis makes CAS 312317-95-6 an excellent model substrate for undergraduate or graduate laboratory courses in heterocyclic chemistry and medicinal chemistry, demonstrating amide bond formation, fluorinated building block utility, and structure-property relationship analysis .

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.